6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide
Description
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide is a chemical compound with the molecular formula C9H9FN2·HBr. It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrole ring. The presence of a fluorine atom and a methyl group on the isoindoline ring imparts unique chemical properties to this compound.
Properties
IUPAC Name |
6-fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2.BrH/c1-12-5-6-2-3-7(10)4-8(6)9(12)11;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBZTKBLPXRFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=N)C=C(C=C2)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Substituted Precursors
The foundational strategy for constructing the isoindole nucleus involves cyclization reactions leveraging ortho-substituted aromatic precursors. A seminal approach described in the literature utilizes 2,5-difluoronitrobenzene as the starting material, which undergoes nucleophilic aromatic substitution with methyl acetoacetate in the presence of potassium carbonate in N,N-dimethylformamide (DMF). This reaction installs both the methyl group at the 2-position and the ester functionality necessary for subsequent cyclization. Heating the intermediate in toluene at reflux facilitates intramolecular ester condensation, forming the isoindole ring system with 65–72% yield across two steps.
Critical to this method is the ortho-relationship between the fluorine substituent and the ester group, which directs cyclization through a six-membered transition state. Computational studies suggest that the fluorine atom’s electron-withdrawing effects stabilize partial positive charges during ring closure, enhancing reaction kinetics. However, competing para-cyclization pathways remain a persistent issue, often requiring chromatographic separation of regioisomers.
Imine Formation via Nucleophilic Addition
Following isoindole core assembly, the imine functionality is introduced through reaction with hydroxylamine derivatives. The hydrobromide salt form is typically obtained by treating the free base isoindol-imine with concentrated hydrobromic acid in anhydrous diethyl ether. Key considerations include:
- Solvent Effects : Polar aprotic solvents like acetonitrile favor imine tautomerization to the reactive nitrone form, while ethereal solvents stabilize the desired imine hydrobromide.
- Acid Stoichiometry : Precise control of HBr equivalents (1.05–1.10 eq.) prevents over-protonation of the isoindole nitrogen, which leads to ring-opening side reactions.
- Temperature Modulation : Conducting the reaction at −20°C to 0°C minimizes hydrolysis of the imine group while allowing complete salt precipitation.
Recent advances have demonstrated that substituting hydroxylamine hydrochloride with O-benzoylhydroxylamine improves imine yields from 58% to 82% by reducing competing oxidation pathways.
Alternative Methodologies
Organocatalytic Asymmetric Approaches
Building upon methodologies developed for related isoindolinones, researchers have explored Takemoto’s bifunctional thiourea catalyst (derived from trans-1,2-diaminocyclohexane) to induce asymmetry during imine formation. While originally designed for nitro-Mannich/lactamization cascades, this catalytic system shows promise for the enantioselective synthesis of 6-fluoro-2-methyl-3H-isoindol-1-imine derivatives when applied to α-amido sulfone precursors.
Mechanistic Insights :
- The catalyst activates both the electrophilic imine (through hydrogen bonding) and the nucleophilic amine (via tertiary amine deprotonation).
- Enantiomeric excesses up to 96% have been achieved in model systems, though fluorinated substrates require modified reaction conditions (−40°C in toluene) to maintain stereochemical fidelity.
Radical-Mediated Cyclizations
Emerging work in radical chemistry has revealed alternative pathways utilizing nitrogen-centered radicals. Irradiation of 2-azido-5-fluoro-N-methylbenzamide with visible light in the presence of eosin Y catalyst generates aryl nitrenes that undergo 5-exo-dig cyclization to form the isoindole imine skeleton. This photoredox method circumvents traditional heating requirements and achieves 74% yield with excellent functional group tolerance.
Reaction Optimization and Process Chemistry
Key Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Cyclization Temperature | 110–120°C (toluene) | <110°C: Incomplete cyclization |
| Imine Formation pH | 3.8–4.2 | >4.5: Hydrolysis dominant |
| Catalyst Loading (Takemoto) | 10 mol% | <5%: Poor enantioselectivity |
| HBr Equivalents | 1.05–1.10 eq. | >1.15 eq.: Ring-opening |
Purification Challenges
The hydrobromide salt’s hygroscopic nature complicates isolation, necessitating:
- Anti-Solvent Crystallization : Gradual addition of tert-butyl methyl ether to saturated acetonitrile solutions yields crystalline product with 98.5% purity.
- Chromatographic Methods : Reverse-phase C18 columns with 10 mM ammonium bicarbonate buffer (pH 8.0)/acetonitrile gradients resolve imine tautomers but risk hydrolytic degradation.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products
Oxidation: Oxo derivatives of the isoindoline ring
Reduction: Amino derivatives
Substitution: Various substituted isoindoline derivatives
Scientific Research Applications
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-3H-isoindol-1-imine
- 2-Methyl-3H-isoindol-1-imine
- 6-Fluoro-3H-isoindol-1-imine
Uniqueness
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide is unique due to the presence of both a fluorine atom and a methyl group on the isoindoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
6-Fluoro-2-methyl-3H-isoindol-1-imine;hydrobromide is a synthetic compound with the molecular formula C9H9FN2·HBr. It is derived from isoindoline and exhibits unique chemical properties due to the presence of a fluorine atom and a methyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound is characterized by a bicyclic framework that includes a benzene ring fused to a pyrrole ring. The fluorine atom enhances the compound's ability to form hydrogen bonds, potentially increasing its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Anticancer Activity
The compound has shown promising results in anticancer research. In cell culture studies, it inhibited the proliferation of several cancer cell lines, including HCT116 (colon carcinoma) and HeLa (cervical carcinoma) cells. The observed IC50 values suggest that the compound may selectively target cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HCT116 | 63.8 | Significant growth inhibition observed |
| HeLa | 63.3 | Comparable sensitivity to HCT116 |
| Normal Cells | >100 | No significant effect on growth |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound's structural features allow it to modulate these pathways effectively, leading to apoptosis in cancer cells.
Case Studies
- Inhibition of Y-Family DNA Polymerases : A study demonstrated that related compounds selectively inhibited mammalian Y-family DNA polymerases, which are crucial for DNA repair mechanisms in cancer cells. This inhibition led to increased sensitivity of cancer cells to UV damage, suggesting a potential therapeutic application for enhancing the efficacy of radiation therapy .
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for 6-Fluoro-2-methyl-3H-isoindol-1-imine hydrobromide?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves fluorination of precursor indole derivatives under controlled conditions, followed by hydrobromide salt formation through acid-base reactions. For example, analogous methods for halogenated indazoles (e.g., 6-chloro-1H-indazol-3-amine) use palladium-catalyzed cross-coupling or direct halogenation, with purification via recrystallization using hydrobromic acid . Key parameters include reaction temperature (0–5°C for fluorination) and stoichiometric control to minimize byproducts.
Q. Which spectroscopic techniques are critical for structural validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorine substitution pattern and methyl group placement. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves tautomeric forms (e.g., 3H-isoindol-imine vs. 1H-isoindol-amine). PubChem data for related hydrobromide salts (e.g., indoline-5,6-diol hydrobromide) highlight the importance of comparing experimental IR spectra with computational predictions to confirm hydrogen bonding and salt formation .
Q. How is the compound’s solubility profile characterized for biological assays?
Solubility is assessed in polar solvents (e.g., DMSO, water) using UV-Vis spectroscopy or HPLC. For hydrobromide salts, pH-dependent solubility studies (e.g., in phosphate-buffered saline at pH 7.4) are critical. Analogous indole derivatives show improved aqueous solubility due to hydrobromide salt formation, which disrupts crystalline lattice energy .
Advanced Research Questions
Q. How can reaction yields be optimized while addressing steric hindrance from the methyl group?
Steric effects from the 2-methyl group may limit fluorination efficiency. Advanced strategies include:
- Design of Experiments (DoE): Systematically varying catalyst loadings (e.g., Pd(OAc)₂) and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions .
- Computational Modeling: Density Functional Theory (DFT) calculations to predict transition-state geometries and steric barriers, as seen in studies on brominated indenamine derivatives .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). To address this:
- Meta-Analysis: Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) while controlling for variables like impurity profiles .
- Orthogonal Assays: Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches, as applied to pyridoindole analogs .
Q. How can tautomeric equilibria (3H-isoindol-imine vs. 1H-isoindol-amine) be experimentally quantified?
Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 25°C) captures tautomerization rates. X-ray crystallography provides static snapshots, while pH-dependent UV-Vis spectroscopy tracks protonation states. For example, studies on dihydroindoles use crystallographic data to confirm dominant tautomers under specific conditions .
Data Analysis & Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
Nonlinear regression models (e.g., log-logistic curves) are standard for IC₅₀ determination. Bayesian hierarchical modeling accounts for batch-to-batch variability, as recommended in CRDC guidelines for chemical engineering research .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Frontier Molecular Orbital (FMO) analysis via DFT identifies nucleophilic/electrophilic sites. For fluorinated isoindoles, the electron-withdrawing fluorine atom increases imine nitrogen electrophilicity, favoring Suzuki-Miyaura couplings—a principle validated in brominated indazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
